molecular formula C17H16N2O2S B2727143 N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 952870-65-4

N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2727143
CAS RN: 952870-65-4
M. Wt: 312.39
InChI Key: SMKHIFKNAVYMSB-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or coupling reactions . The exact synthesis pathway would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and an acetamide group. The benzothiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements in the ring . The acetamide group consists of a carbonyl group (C=O) single-bonded to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and the reagents used. The benzothiazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The acetamide group can undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzothiazole derivatives include high stability and good electron delocalization .

Scientific Research Applications

Antitumor Activity

N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide derivatives have been evaluated for their potential antitumor activities. For instance, derivatives bearing different heterocyclic ring systems were synthesized and showed considerable anticancer activity against some cancer cell lines. This highlights the compound's role in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Activities

Another study synthesized novel derivatives and evaluated them for their anti-inflammatory and antioxidant activity. Some compounds exhibited good antioxidant activity in various assays, while others showed excellent anti-inflammatory activity. This suggests the potential of these compounds in treating oxidative stress-related and inflammatory diseases (Koppireddi et al., 2013).

Antimicrobial Activity

The synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus were carried out, showing promising antimicrobial activities against various bacterial and fungal strains. These findings support the potential use of these compounds in developing new antimicrobial agents (Rezki, 2016).

Kinase Inhibition and Metabolic Stability

Investigations into various 6,5-heterocycles to improve metabolic stability for kinase inhibitors led to the identification of compounds with similar in vitro potency and in vivo efficacy to existing inhibitors, with reduced metabolic deacetylation. This research contributes to the development of more stable kinase inhibitors (Stec et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzothiazole derivatives have been studied for their potential anticancer activity .

Future Directions

The future research directions could involve studying the biological activity of this compound and its derivatives, as well as optimizing its synthesis process .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-21-14-6-3-12(4-7-14)9-17(20)19-13-5-8-16-15(10-13)18-11-22-16/h3-8,10-11H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKHIFKNAVYMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide

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